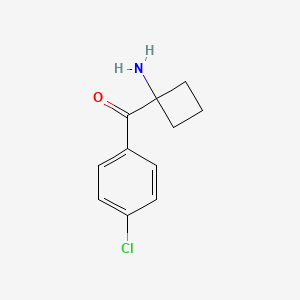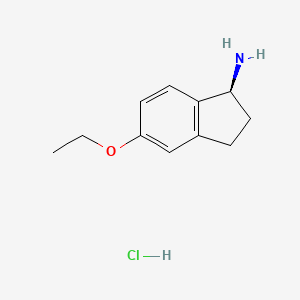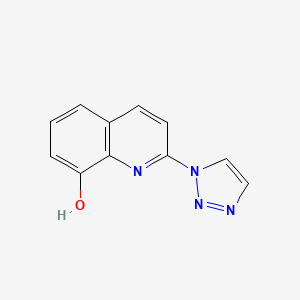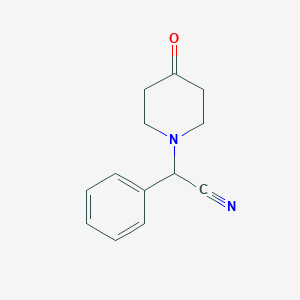![molecular formula C11H7NO4 B11889782 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B11889782.png)
5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid: is a heterocyclic compound that features both isochromene and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid typically involves the use of cycloaddition reactions. One common method is the Rh(II)-catalyzed (3 + 2) annulation of pyridines with 4-diazoisochroman-3-imines . This method provides access to a variety of substituted derivatives with moderate to good yields and complete regioselectivity.
Industrial Production Methods: These methods often involve eco-friendly strategies to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of both isochromene and isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid serves as a valuable intermediate for constructing complex molecular architectures .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development. Isoxazole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Industry: In materials science, the compound can be used to develop new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid involves its interaction with molecular targets through its isochromene and isoxazole moieties. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, isoxazole derivatives are known to inhibit enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Isochromeno[3,4-b]indolizines: These compounds share the isochromene core but differ in the attached heterocyclic ring.
Isoxazole Derivatives: Compounds like 3-(2-methoxyphenyl)isoxazole-5-carboxylic acid have similar isoxazole moieties but differ in their substitution patterns.
Uniqueness: 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid is unique due to the combination of isochromene and isoxazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H7NO4 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
5H-isochromeno[3,4-d][1,2]oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-11(14)8-10-9(16-12-8)7-4-2-1-3-6(7)5-15-10/h1-4H,5H2,(H,13,14) |
InChI Key |
DLAKFOBGLFHQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(O1)C(=NO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11889702.png)



![1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone](/img/structure/B11889727.png)
![1-Methyl-3',6'-dihydrospiro[indoline-3,2'-pyran]-2-one](/img/structure/B11889734.png)




![4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B11889766.png)

![8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine](/img/structure/B11889787.png)

